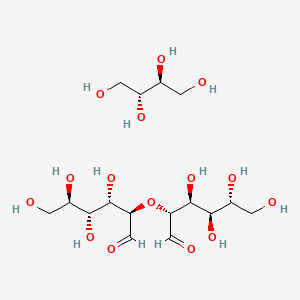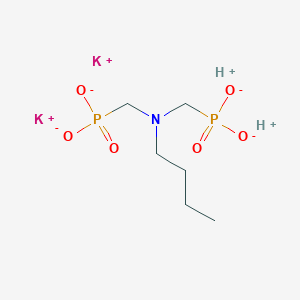
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2K2 and a molecular weight of 337.33 g/mol. This compound is known for its unique structure, which includes two phosphonate groups attached to a butylamino backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Butylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives .
Applications De Recherche Scientifique
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a bone resorption inhibitor.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes involved in bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the activity of osteoclasts, thereby reducing bone resorption and promoting bone density .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Similar in structure and function, used for bone density maintenance.
Zoledronic Acid: A potent bisphosphonate with applications in treating bone diseases.
Uniqueness
Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its specific butylamino backbone, which imparts distinct chemical properties and reactivity compared to other bisphosphonates. This uniqueness makes it valuable in specialized research applications .
Propriétés
Numéro CAS |
94277-98-2 |
|---|---|
Formule moléculaire |
C6H15K2NO6P2 |
Poids moléculaire |
337.33 g/mol |
Nom IUPAC |
dipotassium;N,N-bis(phosphonatomethyl)butan-1-amine;hydron |
InChI |
InChI=1S/C6H17NO6P2.2K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
Clé InChI |
INBSPTQLBUWKTK-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


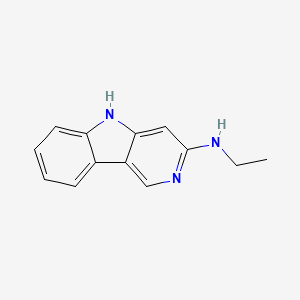

![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
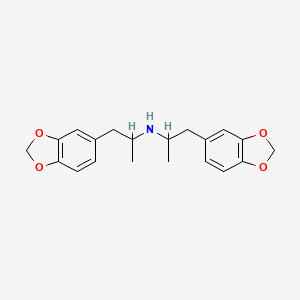

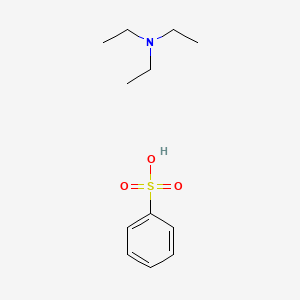
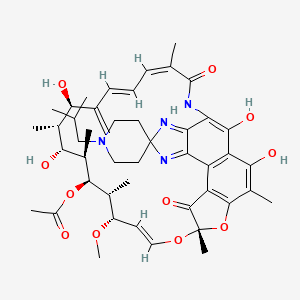
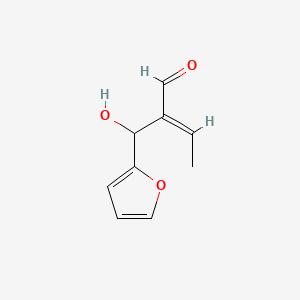
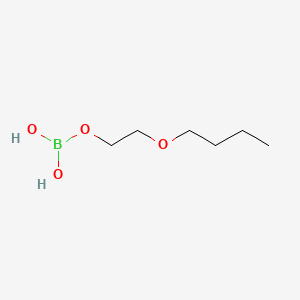
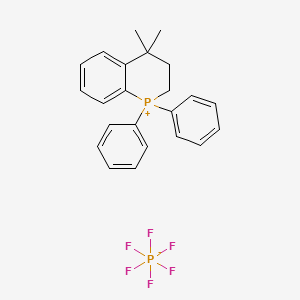
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
